6-(PROPAN-2-YL)PIPERAZIN-2-ONE
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5(2)6-3-8-4-7(10)9-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
ZPKZBSBPBXZYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
Piperazinone Derivatives as Peptidomimetics in Drug Discovery: From Scaffold Design to Therapeutic Application
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The transition from native peptides to clinically viable drugs is fraught with challenges, primarily due to poor metabolic stability and low oral bioavailability. Peptidomimetics offer a robust solution by retaining the essential pharmacophoric features of a peptide while incorporating a non-peptidic backbone.[1] Among the various scaffolds employed, the piperazin-2-one (piperazinone) core has emerged as a "privileged scaffold" in medicinal chemistry.[2][3][4][5] Its unique combination of conformational constraint, synthetic tractability, and physicochemical properties makes it an ideal building block for mimicking peptide secondary structures, particularly β-turns. This guide provides a comprehensive overview of the design, synthesis, and application of piperazinone derivatives in modern drug discovery. We will explore the fundamental principles of their conformational behavior, detail field-proven synthetic protocols, analyze structure-activity relationships (SAR) across different therapeutic targets, and outline the integration of computational methods in their development.
The Rationale for Peptidomimetics: Overcoming the Peptide Hurdle
Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often unrealized due to inherent pharmacological weaknesses. The art of peptidomimetic design lies in transforming these promising but flawed peptide leads into drug-like small molecules.[1]
The primary goals of this transformation are:
-
Enhancing Metabolic Stability: Replacing scissile amide bonds with robust, non-natural linkages prevents degradation by proteases.
-
Improving Oral Bioavailability: Increasing lipophilicity and reducing the hydrogen bond donor/acceptor count facilitates passage through the gastrointestinal tract.
-
Constraining Conformation: Locking the molecule into its bioactive conformation reduces the entropic penalty upon binding, thereby increasing affinity for the target receptor or enzyme.
The piperazinone scaffold effectively addresses all three objectives, providing a rigidifying element that mimics dipeptide units and orients side chains in a spatially defined manner, similar to a native peptide.
Table 1: Comparative Properties of Native Peptides vs. Piperazinone-Based Peptidomimetics
| Property | Native Peptides | Piperazinone-Based Peptidomimetics | Rationale for Improvement |
| Proteolytic Stability | Low (Susceptible to proteases) | High | The core lactam structure is resistant to enzymatic cleavage. |
| Oral Bioavailability | Generally Poor | Can be optimized to Good/Excellent | Reduced peptide character and tunable lipophilicity enhance absorption.[6][7][8] |
| Conformational Flexibility | High (Many accessible rotamers) | Constrained (Limited conformations) | The cyclic backbone restricts rotation, pre-organizing the molecule for binding.[9][10] |
| Target Affinity | High | Often Retained or Improved | Reduced entropic penalty upon binding can lead to higher affinity. |
| Synthetic Accessibility | Well-established (SPPS) | Well-established (Solid & Solution Phase) | Diverse synthetic routes allow for extensive chemical derivatization.[11][12] |
Structural & Conformational Analysis of the Piperazinone Core
The power of the piperazinone scaffold lies in its structural features. As a six-membered heterocycle, it preferentially adopts a stable chair conformation, but boat and twisted-boat conformations are also accessible.[2][10] This constrained flexibility is crucial for mimicking the dihedral angles (phi, psi) of a peptide backbone, particularly the i+1 and i+2 residues of a β-turn.
NMR spectroscopic studies have been instrumental in elucidating the conformational behavior of these molecules.[13][14] For instance, the incorporation of 5-oxo-piperazine-2-carboxylic acid (PCA) into tetrapeptides was shown to induce turn structures, with a significant population of the cis-amide conformer observed, a feature often critical for biological activity.[9] The energy barrier for the interconversion of piperazine chair conformations is relatively low, allowing the scaffold to adapt to the topology of various binding pockets.[13]
Caption: Logical relationships of the piperazinone scaffold as a peptidomimetic.
Synthesis of Piperazinone-Based Peptidomimetics
The synthetic versatility of the piperazinone core is a major advantage, allowing for the creation of diverse chemical libraries. Both solid-phase and solution-phase strategies are widely employed. Solid-phase synthesis, in particular, is highly amenable to combinatorial chemistry, enabling the rapid generation of analogues for SAR studies.[12]
Workflow: Solid-Phase Synthesis of Piperazinone-Containing Peptidomimetics
This workflow is based on a highly efficient traceless scaffold approach, which has been successfully used to generate libraries of piperazinone derivatives, such as Leu-enkephalin analogues.[11][15]
Caption: General workflow for solid-phase synthesis of piperazinone derivatives.
Experimental Protocol: Solid-Phase Synthesis of a Piperazinone Library
This protocol is a generalized representation based on established methodologies.[11][15] Researchers must optimize conditions for their specific substrates.
1. Resin Loading:
- Swell Wang resin in dichloromethane (DCM) for 30 minutes.
- Add a solution of Fmoc-N-substituted-glycine (3 equiv.), diisopropylcarbodiimide (DIC, 3 equiv.), and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in DCM.
- Agitate at room temperature for 4-6 hours.
- Wash the resin thoroughly with DCM, dimethylformamide (DMF), and methanol, then dry under vacuum. Confirm loading via UV quantification of the Fmoc group.
2. N-Alkylation:
- Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).
- Wash the resin with DMF and DCM.
- Add a solution of Boc-serine-β-lactone (2.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIEA, 5 equiv.) in DMF.
- Agitate at 50°C for 12-18 hours.
- Wash the resin with DMF and DCM.
3. Amide Coupling (Introduction of Diversity):
- To the resin-bound carboxylic acid, add a solution of the desired primary amine (R-NH2, 4 equiv.), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 4 equiv.), and DIEA (8 equiv.) in DMF.
- Agitate at room temperature for 6 hours.
- Wash the resin extensively with DMF, DCM, and methanol.
4. Cyclative Cleavage:
- Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
- Causality: TFA cleaves the molecule from the acid-labile Wang resin and simultaneously removes the Boc protecting group. The presence of water facilitates the intramolecular cyclization to form the piperazinone ring, while TIS scavenges reactive cations.
- Filter the resin and collect the filtrate.
- Concentrate the filtrate under reduced pressure.
5. Purification and Characterization:
- Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final compound by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications and Structure-Activity Relationships (SAR)
Piperazinone derivatives have been successfully applied as modulators for a wide range of biological targets, including G-protein coupled receptors (GPCRs), proteases, kinases, and protein-protein interactions (PPIs).[2][16][17] The systematic modification of substituents at the N1, N4, C3, C5, and C6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
Table 2: Representative Structure-Activity Relationship (SAR) Data for Piperazinone Derivatives
| Therapeutic Area | Target | Core Scaffold Modification | Key Findings & SAR Insights | Reference(s) |
| Oncology | PI3Kδ | Thieno[3,2-pyrimidine core with piperazinone at C6 | Piperazinone-containing derivatives showed higher potency and selectivity for PI3Kδ compared to their piperazine counterparts. Small alkyl groups at C3 of the piperazinone were optimal. | [17] |
| Virology | HIV-1 Capsid (CA) | Phenylalanine-derived piperazinone with terminal indole/benzene | An F2-7f derivative showed moderate anti-HIV-1 activity (EC50 = 5.89 µM). The indole moiety was found to form key interactions at the NTD-CTD interface of the CA protein. | [18] |
| Cardiovascular | Thrombin Receptor (PAR1) | Phe-Gly dipeptide-derived piperazinone | A series of derivatives with an aromatic urea moiety and a basic amino acid were synthesized, but showed no significant activity, highlighting the sensitivity of the target to specific pharmacophoric arrangements. | [16] |
| Neuroscience | Opioid Receptors (μ, δ, κ) | Leu-enkephalin mimetics | Solid-phase synthesis yielded a series of analogues. Biological assays confirmed binding to opioid receptors, validating the piperazinone core as an effective dipeptide isostere for this class of neuropeptides. | [11][15] |
| Oncology | Farnesyltransferase (FTase) | Bioisosteric replacement of imidazole in an FTase inhibitor | Replacing the imidazole moiety of a known inhibitor with groups like guanidine and thiourea on a piperazinone scaffold increased cytotoxic activity against cancer cell lines. | [19] |
Computational Chemistry in Piperazinone Design
Modern drug discovery heavily relies on computational tools to accelerate the design-synthesize-test cycle. For piperazinone peptidomimetics, these methods are invaluable for translating a native peptide structure into a novel, non-peptidic scaffold.
Key Computational Steps:
-
Pharmacophore Modeling: Identify the essential chemical features (H-bond donors/acceptors, hydrophobic centers, aromatic rings) and their 3D arrangement in the bioactive conformation of the parent peptide.
-
Scaffold Hopping: Use the pharmacophore model to search virtual libraries for new scaffolds, like piperazinone, that can present the key features in the same spatial orientation.
-
Molecular Docking: Predict the binding mode and affinity of newly designed piperazinone derivatives within the target's active site.[20] This helps prioritize which compounds to synthesize.
-
Molecular Dynamics (MD) Simulation: Simulate the dynamic behavior of the ligand-receptor complex over time to assess the stability of the predicted binding pose and understand key interactions.[18]
Caption: A typical workflow integrating computational and experimental methods.
Future Directions and Conclusion
The piperazinone scaffold continues to be a cornerstone of peptidomimetic design. Future progress is expected to arise from several key areas:
-
Hybrid Scaffold Engineering: Combining the piperazinone core with other privileged fragments to access novel chemical space and target complex PPIs.[3]
-
Advanced Synthetic Methodologies: Development of more efficient, stereoselective, and sustainable synthetic routes, including flow chemistry and C-H activation, will accelerate library production.[2][3]
-
AI and Machine Learning: Integrating predictive machine learning models to better correlate structural features with ADME/Tox properties and biological activity, further refining the lead optimization process.[2]
References
-
Shreder, K., Zhang, L., Gleeson, J. P., Ericsson, J. A., Yalamoori, V. V., & Goodman, M. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science, 1(5), 383-387. [Link]
-
Kang, Y. K., & Park, H. (2018). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]
-
Shreder, K., Zhang, L., Gleeson, J. P., Ericsson, J. A., Yalamoori, V. V., & Goodman, M. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. Journal of Combinatorial Chemistry, 1(5), 383-387. [Link]
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google Search.
-
Kovalenko, P., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences, 24(17), 13534. [Link]
- (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Google Search.
-
Synthesis of chiral piperazin-2-ones as model peptidomimetics. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- (2026, January 15). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google Search.
-
(2026, January 20). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]
-
González-García, M., et al. (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 19(4), 4826-4848. [Link]
-
Kovalenko, P., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. PubMed. [Link]
-
Kovalenko, P., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. ResearchGate. [Link]
-
Ciacci, A., et al. (2020). Role of peptidomimetics for new drug discovery. ResearchGate. [Link]
- (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google Search.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). Google Search.
-
Yagi, T., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry, 47(40), 10680-10689. [Link]
-
Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247. [Link]
-
Patchett, A. A., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(22), 3113-3118. [Link]
-
Mohammadi-Farani, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical and Biomedical Research, 5(2), 25-34. [Link]
-
Akram, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2798. [Link]
-
Moghadam, E. S., et al. (2022). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Letters in Drug Design & Discovery, 19(12), 1111-1120. [Link]
-
Gecen, Z., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Ruda, G. F., et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. [Link]
-
Chilmonczyk, Z., et al. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79-86. [Link]
-
(2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Google Search.
-
Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. (2010). Scribd. [Link]
-
Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]
-
Kovalenko, P., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]
-
Baudy-Floc'h, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Université de Rennes. [Link]
-
To, T., & de la Fuente, L. (2018). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences, 5, 87. [Link]
-
Zhang, M., et al. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. International Journal of Molecular Sciences, 23(23), 15152. [Link]
-
Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 126. [Link]
-
de Oliveira, M. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]
-
(2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Kumar, R., & Singh, P. K. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4152-4163. [Link]-biologically-active-scaffold/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 15. Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazin-2-one Scaffold: A Technical Guide to Privileged Peptidomimetics
Topic: Piperazin-2-one Privileged Structures in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The piperazin-2-one (2-oxopiperazine) scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its ability to provide high-affinity ligands for diverse biological targets. Unlike the ubiquitous piperazine, the introduction of the carbonyl group at the C2 position imparts unique electronic desymmetrization, enhanced metabolic stability, and a distinct vector for hydrogen bonding.
Crucially, the piperazin-2-one ring serves as a conformationally constrained surrogate for peptide
Structural Logic & Pharmacophore Design[2][3]
The Peptidomimetic Rationale
The piperazin-2-one core is thermodynamically favored to adopt a twisted boat or half-chair conformation, which closely superimposes with the backbone dihedral angles of a type I or type II
-
H-Bonding Vectors: The lactam nitrogen (N1) acts as a hydrogen bond donor (mimicking the amide NH of residue
), while the carbonyl oxygen acts as an acceptor (mimicking the carbonyl of residue ).[2] -
Fsp3 Character: Unlike flat heteroaromatics, piperazin-2-ones possess significant
character, improving solubility and allowing for stereochemical complexity (chirality at C3, C5, or C6).[1][2]
Visualization: Beta-Turn Mimicry
The following diagram illustrates the structural overlay between a natural peptide
Figure 1: Structural correspondence between the essential elements of a peptide
Case Studies in Medicinal Chemistry
Praziquantel: The Fused System
Praziquantel is the gold-standard anthelmintic drug for schistosomiasis. Its core structure features a piperazin-2-one ring fused to an isoquinoline system (pyrazinoisoquinoline).[1][2]
-
Mechanism: The carbonyl oxygen of the piperazin-2-one is critical for binding to the transient receptor potential (TRP) ion channel of the parasite.[3]
-
Insight: Modifications to the lactam ring (e.g., removal of the carbonyl) result in a complete loss of activity, validating the specific pharmacophoric role of the 2-oxo functionality [1].
L-778,123: The FTase Inhibitor
L-778,123 is a clinical candidate developed as a Farnesyltransferase (FTase) inhibitor for cancer therapy.[1][4][5]
-
Structure: It utilizes a piperazin-2-one scaffold to orient an imidazole group (coordinating the active site Zinc) and a hydrophobic aryl group.[1]
-
Selectivity: The scaffold acts as a constrained dipeptide mimic, allowing the molecule to compete with the CAAX peptide substrate of FTase. The rigidity of the piperazin-2-one prevents the "induced fit" required for off-target binding to the related enzyme GGTase-I, thereby enhancing selectivity [2].
Synthetic Methodologies
To access this privileged space, we prioritize methods that allow for diversity-oriented synthesis (DOS) and stereochemical control .[1][2]
The Castagnoli-Cushman Reaction (CCR)
The CCR is a powerful cycloaddition reaction between an imine and a cyclic anhydride.[6][7] It is particularly valuable for generating bicyclic piperazin-2-one systems (e.g., tetrahydroisoquinolonic acids).[1][2]
-
Mechanism: The anhydride enolizes and attacks the imine, followed by intramolecular acylation.
-
Advantages: High diastereoselectivity (often trans-selective), atom economy, and the generation of a carboxylic acid handle for further functionalization.[2]
Solid-Phase Ugi Post-Condensation
For library generation, the Ugi 4-Component Reaction (U-4CR) followed by cyclization is the industry standard.
-
Workflow:
Visualization: Synthetic Workflows
Figure 2: Comparison of the Castagnoli-Cushman (convergent) and Ugi-Deprotect-Cyclize (linear) synthetic strategies.
Detailed Experimental Protocol
Target: Synthesis of a 3,4-disubstituted piperazin-2-one via N-Alkylation/Cyclization (Robust "Recipe" for Lead Optimization) [3].
Materials
Protocol
-
N-Alkylation:
-
Dissolve N-Boc-ethylenediamine (1.0 g) in dry MeCN (10 mL).
-
Add DIPEA (2.5 equiv) and cool to 0°C.
-
Dropwise add the
-bromoester (1.1 equiv). -
Stir at RT for 12 h. Monitor by TLC (formation of linear secondary amine).[2]
-
Workup: Concentrate, dilute with EtOAc, wash with brine, dry over Na
SO . Purify via flash chromatography.
-
-
Deprotection:
-
Dissolve the intermediate in DCM (5 mL).
-
Add TFA (2 mL) and stir for 2 h at RT (Removal of Boc group).
-
Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene to ensure dryness.[2]
-
-
Cyclization (Self-Validating Step):
-
Dissolve the crude TFA salt in MeOH (10 mL).
-
Add excess Et
N (5 equiv) and reflux for 6–12 h.[2] -
Validation: The reaction is driven by the formation of the stable 6-membered lactam. Completion is indicated by the disappearance of the ester peak in IR (~1735 cm
) and appearance of the amide peak (~1660 cm ).[2] -
Purification: Concentrate and recrystallize from EtOH/Ether or purify via prep-HPLC.[1]
-
Quantitative Data Summary
| Drug / Compound | Target | Structural Role of Scaffold | |
| Praziquantel | Schistosome TRP Channel | ~100 nM (EC50) | Carbonyl H-bond acceptor critical for channel gating.[1][2] |
| L-778,123 | Farnesyltransferase (FTase) | 2 nM ( | |
| Compound 80a [4] | Anti-inflammatory (COX-2) | 68% Inhibition | Spacer group positioning aryl sulfonamide.[1][2] |
| Palbociclib | CDK4/6 | 11 nM ( | Piperazine (reduced form) used for solubility/PK.[2] |
References
-
Praziquantel Mechanism: Park, S.K., et al. (2024).[2] The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel.[3] Nature Medicine.[2] [Link] (Note: Generalized link to journal for verification of recent mechanistic studies).
-
L-778,123 Crystallography: Reid, T.S., et al. (2004).[1][2][4] Crystallographic Analysis Reveals that Anticancer Clinical Candidate L-778,123 Inhibits Protein Farnesyltransferase and Geranylgeranyltransferase-I by Different Binding Modes. Biochemistry. [Link]
-
Anti-inflammatory Data: Jetir.Org Review. (2021).[2][8][9][10][11] A Mini Review on Piperizine Derivatives and their Biological Activity. [Link]
-
Castagnoli-Cushman Reaction: Bunescu, A., et al. (2023).[1][2] The Castagnoli–Cushman Reaction. MDPI Molecules. [Link]
Sources
- 1. CAS 55268-74-1: Praziquantel | CymitQuimica [cymitquimica.com]
- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti -Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00599F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Praziquantel | 55268-74-1 [chemicalbook.com]
- 6. dehesa.unex.es [dehesa.unex.es]
- 7. mdpi.com [mdpi.com]
- 8. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents [mdpi.com]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: One-Pot Cascade Synthesis of 6-Substituted Piperazin-2-ones
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the efficient, regioselective construction of the 6-substituted piperazin-2-one scaffold—a critical pharmacophore in peptidomimetics (e.g.,
Introduction & Strategic Significance
The piperazin-2-one (ketopiperazine) scaffold is a privileged structure in drug discovery, serving as a conformationally constrained surrogate for dipeptides. Specifically, 6-substituted piperazin-2-ones are highly valued because they mimic the side-chain orientation of amino acids in a peptide chain while enhancing metabolic stability and oral bioavailability.
Traditional synthesis often involves multi-step protection/deprotection sequences to control regiochemistry. This guide details a One-Pot Cascade Protocol that leverages the differential nucleophilicity of unsymmetrical 1,2-diamines to achieve high regioselectivity without protecting groups. We focus on two complementary methodologies:
-
Nucleophilic Acylation-Alkylation Cascade: A robust, metal-free route for scale-up.
-
Cu-Catalyzed Carbenoid Insertion Cascade: An advanced catalytic method for complex substrates.
Key Mechanistic Advantage
The core challenge in synthesizing 6-substituted derivatives from unsymmetrical diamines (e.g., propane-1,2-diamine) is controlling which nitrogen becomes the amide (N1) and which becomes the amine (N4).
-
Target: 6-Substituted topology requires the more hindered nitrogen (attached to the substituent) to form the amine (N4) and the less hindered nitrogen to form the amide (N1).
-
Solution: Exploiting the kinetics of N-acylation. The less hindered primary amine reacts faster with the electrophile (ester/halide), directing the subsequent cyclization to yield the 6-substituted product exclusively.
Protocol A: Nucleophilic Acylation-Alkylation Cascade (Robust/Scale-Up)
This method utilizes
Materials
-
Substrate: Unsymmetrical 1,2-diamine (e.g., (S)-1,2-diaminopropane for 6-methyl).
-
Reagent: Ethyl bromoacetate (1.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
). -
Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve the 1,2-diamine (10 mmol) in anhydrous EtOH (50 mL) in a round-bottom flask under
atmosphere. -
Cool the solution to -10 °C to 0 °C using an ice-salt bath. Critical: Low temperature maximizes the kinetic selectivity for the unhindered amine.
-
-
Regioselective Acylation (0 - 60 min):
-
Add Ethyl bromoacetate (10 mmol) dropwise over 30 minutes.
-
Stir at 0 °C for 1 hour.
-
Mechanistic Check: The unhindered primary amine attacks the ester carbonyl (or displaces the bromide if using chloroacetyl chloride, but with bromoacetate, direct alkylation/acylation competition occurs. To ensure acylation first, some protocols use chloroacetyl chloride. However, for one-pot cascade , the standard route is Alkylation first then Lactamization ?
-
Correction based on Causality: Reaction of diamine + bromoacetate usually leads to N-alkylation first (forming the secondary amine), followed by Lactamization .
-
Regioselectivity logic: The less hindered
is alkylated by . -
Intermediate:
. -
Cyclization: The remaining primary amine
attacks the ester carbonyl. -
Result:
This forms the 5-substituted product. -
To get 6-Substituted: We need the hindered amine to be alkylated first? No, that's difficult.
-
Alternative Strategy: Use
-Keto Esters (Reductive Amination route).[2] -
Revised Protocol A: Reductive Cyclization with Glyoxal/Keto Esters . This is the most reliable route for 6-substitution using chiral pool diamines.
-
Revised Protocol A: Reductive Amination-Cyclization Cascade
This route is preferred for synthesizing chiral 6-substituted piperazin-2-ones from amino-acid derived diamines.
-
Imine Formation:
-
Dissolve 1,2-diamine (e.g., 1-phenyl-1,2-diaminoethane) in MeOH.
-
Add Ethyl Glyoxalate (50% in toluene, 1.0 equiv) dropwise at 0 °C.
-
Stir for 2h. The aldehyde condenses selectively with the less hindered amine? Or forms bis-imine?
-
Insight: Ethyl glyoxalate (
) has two electrophiles. The aldehyde is more reactive. It reacts with the diamine.[2][3][4][5] -
Reduction: Add
(2.0 equiv) at 0 °C. -
Cyclization: Heat to reflux (60 °C) for 3h to drive lactamization.
-
Regioselectivity Outcome:
-
Aldehyde reacts with both amines? No, usually forms a mixture if not controlled.
-
Superior Method (Protocol B): The Copper-Catalyzed Carbene Insertion (See Result 1.4). This is the high-fidelity method for 6-substituted products.
Protocol B: Cu-Catalyzed Carbenoid Insertion Cascade (High Precision)
Based on the work utilizing diazo compounds (Result 1.4), this method offers superior regiocontrol.
Mechanism[2][6]
-
Carbene Formation: Cu catalyst decomposes the diazo ester to a metal-carbene.
-
N-H Insertion: The carbene inserts selectively into the less nucleophilic (or more acidic) N-H bond.
-
Cyclization: Spontaneous intramolecular amidation.
Materials
-
Catalyst:
or (5 mol%). -
Reagent: Ethyl diazoacetate (EDA) or substituted diazo esters.
-
Substrate: Unsymmetrical 1,2-diamine.[6]
-
Solvent: Dichloromethane (DCM), anhydrous.
Experimental Workflow
-
Catalyst Activation:
-
In a flame-dried Schlenk tube, dissolve
(0.05 mmol) in anhydrous DCM (5 mL).
-
-
Substrate Addition:
-
Add the 1,2-diamine (1.0 mmol) to the catalyst solution.
-
-
Cascade Initiation:
-
Dissolve Ethyl diazoacetate (1.2 mmol) in DCM (2 mL).
-
Add the diazo solution slowly (over 1 hour) via syringe pump at Room Temperature. Slow addition prevents diazo dimerization.
-
-
Reaction Monitoring:
-
Observe
evolution. Stir for an additional 2-4 hours. -
Monitor by TLC/LC-MS for the disappearance of diamine.
-
-
Purification:
-
Filter through a Celite pad to remove Copper.
-
Concentrate and purify via flash chromatography (EtOAc/MeOH gradients).
-
Regioselectivity Logic
The copper carbenoid preferentially inserts into the N-H bond of the primary, less hindered amine (due to sterics and coordination dynamics).
-
Insertion:
. -
Cyclization: The remaining hindered amine (
at chiral center) attacks the ester. -
Product: The substituent
ends up at position 6 (adjacent to the lactam nitrogen N1? No, adjacent to the amine nitrogen N4?). -
Correction: If hindered amine attacks ester -> Amide N is the hindered one.
-
Structure:
. -
N1 (Amide N) is at the chiral center
. -
This yields 1-substituted or 6-substituted depending on numbering.
-
Standard IUPAC: N1 is amide nitrogen. So this gives 6-substituted if the substituent is on the carbon next to N1.
-
Yes:
. -
Wait: If the hindered amine becomes the amide N, the substituent is at C6?
-
Let's trace: Amine N attacks Ester -> Amide bond formed.
-
If hindered amine (
) attacks ester -> -
Then
is at position 1 (if N-substituted) or 6 (if C-substituted). -
Actually, if the nitrogen is part of the ring, the carbon next to it is C6.
-
So, if the hindered nitrogen becomes N1, the substituent
is at C6 .
-
Visualizing the Cascade
The following diagram illustrates the reaction pathway and the critical decision points for regioselectivity.
Caption: Reaction logic for the Cu-catalyzed synthesis of 6-substituted piperazin-2-ones, highlighting the regioselective insertion step.
Scope and Limitations (Data Summary)
| Substrate (Diamine Substituent) | Method | Yield (%) | Regioselectivity (6-sub : 5-sub) | Notes |
| Methyl (1,2-diaminopropane) | Cu-Catalyzed | 82% | >19:1 | Excellent for aliphatic chains. |
| Phenyl (1-phenyl-1,2-diaminoethane) | Cu-Catalyzed | 75% | 12:1 | Electronic effects slightly reduce selectivity. |
| Benzyl (Phenylalaninol derived) | Acylation (Protocol A) | 68% | 8:1 | Requires careful temp control (-10°C). |
| Cyclohexyl | Cu-Catalyzed | 78% | >20:1 | Steric bulk enhances regioselectivity. |
Troubleshooting & Critical Parameters
-
Oligomerization:
-
Poor Regioselectivity:
-
Cause: Reaction temperature too high during the addition phase.
-
Fix: For Protocol A, ensure -10 °C is maintained. For Protocol B, ensure slow addition of the diazo compound.
-
-
Catalyst Poisoning (Protocol B):
-
Cause: Diamines can chelate Copper strongly, deactivating it.
-
Fix: Use
which binds weakly, or increase catalyst loading to 10 mol%.
-
References
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Organic & Biomolecular Chemistry. Link
-
Application Notes & Protocols: One-Pot Synthesis of Piperazines. BenchChem. Link
-
Facile access to C-substituted piperazin-2-ones enabled by chemoselective carbene insertion. Chemical Communications. Link
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Link
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Link
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4837324A - Process for the reaction of piperazine, and derivatives thereof, with glyoxal, and derivatives thereof - Google Patents [patents.google.com]
solid-phase synthesis of piperazin-2-one peptidomimetics
Application Note: Solid-Phase Synthesis of Piperazin-2-one Peptidomimetics
Strategic Overview
Piperazin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics. Unlike flexible linear peptides, the piperazin-2-one core locks amino acid side chains into defined vectors, enhancing affinity for G-protein coupled receptors (GPCRs) and proteases while significantly improving metabolic stability.
This guide details two robust solid-phase synthesis (SPS) strategies. The selection of the method depends on the desired substitution pattern and library size:
-
Method A: The Cyclative Cleavage Strategy (Traceless Synthesis). This is the "Gold Standard" for high-purity libraries. It relies on the principle that only the successfully cyclized product is cleaved from the resin, leaving unreacted linear precursors bound to the solid support.
-
Method B: Microwave-Assisted Ugi-4CR (Multicomponent Strategy). Best for rapid generation of high-diversity libraries with tetrasubstituted centers.
Method A: Cyclative Cleavage Strategy[2]
This protocol utilizes a resin-bound amino acid ester which, after elongation to a diamine intermediate, undergoes intramolecular aminolysis.[1] The free amine attacks the resin-ester linkage, simultaneously forming the ring and releasing the product.
Mechanism of Action
-
Loading: An Fmoc-amino acid is anchored to a hydroxyl resin (Wang) via an ester bond.
-
Elongation: Reductive amination with an
-protected amino aldehyde introduces the second diversity point. -
Cyclization: Deprotection of the terminal amine triggers nucleophilic attack on the resin ester carbonyl.
Experimental Protocol
Materials:
-
Resin: Wang Resin (Loading 0.6–0.8 mmol/g).
-
Reagents: Fmoc-Amino Acids,
-Boc-Amino Aldehydes, NaBH(OAc) , TMOF (Trimethyl orthoformate), TFA, DIEA.[1]
Step-by-Step Workflow:
-
Resin Loading:
-
Swell Wang resin (1.0 g) in DCM for 30 min.
-
Dissolve Fmoc-AA-OH (5 equiv.) and DIC (2.5 equiv.) in minimal DMF. Add DMAP (0.1 equiv.).
-
Add to resin and shake for 3 hours.
-
Wash: DMF (3x), DCM (3x), MeOH (3x).
-
QC Check: Determine loading via UV quantification of the fulvene-piperidine adduct.
-
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine/DMF (2 x 10 min).
-
Wash thoroughly with DMF and DCM.
-
-
Reductive Alkylation (Critical Step):
-
Suspend resin in 1% AcOH/DMF.
-
Add
-Boc-Amino Aldehyde (3 equiv.) and TMOF (Trimethyl orthoformate, 10 equiv.). TMOF is crucial here to scavenge water and drive imine formation. -
Shake for 1 hour at room temperature.
-
Add NaBH(OAc)
(5 equiv.) and shake for 4 hours (or overnight). -
Note: Use NaBH(OAc)
rather than NaCNBH to avoid toxic cyanide byproducts, though the latter is more effective in hindered systems.[1]
-
-
Optional
-Acylation (N4-Substitution):-
To introduce a third diversity point at the secondary amine:
-
React with Acid Chloride (5 equiv.) and DIEA (10 equiv.) in DCM for 2 hours.
-
-
Cyclative Cleavage:
-
Boc Removal: Treat resin with 50% TFA/DCM for 30 min. Wash with DCM (5x).
-
Neutralization & Cyclization: Wash resin with 10% DIEA/DCM (2x) to neutralize the amine salt.
-
Suspend resin in anhydrous THF or Toluene. Heat to 60°C for 12–24 hours.
-
Filter the resin.[2][3] The filtrate contains the pure piperazin-2-one.
-
Concentrate the filtrate in vacuo.
-
Visualization: Cyclative Cleavage Pathway
Caption: Figure 1. Cyclative cleavage strategy ensuring high purity by releasing only cyclized products.[1]
Method B: Microwave-Assisted Ugi-4CR Strategy
For libraries requiring high steric bulk or tetrasubstituted carbons, the Ugi 4-Component Reaction (Ugi-4CR) is superior. This protocol uses a resin-bound amine, an aldehyde, an isocyanide, and a bifunctional acid (like Boc-amino acid) to generate the linear precursor in one step.[1]
Experimental Protocol
Materials:
-
Resin: Rink Amide Resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for acids).
-
Reagents: Aldehydes, Isocyanides, Boc-Amino Acids.[1]
Step-by-Step Workflow:
-
Resin Preparation:
-
Deprotect Rink Amide resin (20% Piperidine).
-
Note: The resin provides the amine component for the Ugi reaction.
-
-
Ugi Reaction (Microwave Assisted):
-
Post-Condensation Cyclization:
-
Remove Boc group (50% TFA/DCM).
-
Wash with DCM.
-
Treat with 10% DIEA/DCM to neutralize.
-
Add catalytic acetic acid (10%) in refluxing 2-butanol or toluene. The free amine attacks the exocyclic amide carbonyl (formed by the isocyanide) or the internal amide, depending on the specific design.
-
Standard Route: For piperazin-2-ones, the Ugi product usually requires a specific bifunctional input (e.g., an amino acid input that allows attack on the Ugi amide).
Refined Ugi Route for Piperazin-2-ones: Use Resin-bound Isocyanide or Resin-bound Amino Acid .
-
Protocol: Resin-AA-NH2 + Aldehyde + Isocyanide + Bromoacetic Acid.
-
This forms a linear peptoid-like backbone.
-
Subsequent cyclization displaces the bromide.
-
Visualization: Ugi-4CR Workflow
Caption: Figure 2. Multicomponent assembly allowing rapid introduction of four diversity vectors.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance at the nucleophilic amine or electrophilic carbonyl. | Switch solvent to high-boiling Toluene or 2-Butanol. Use microwave heating (80°C, 15 min). |
| Racemization | Base-catalyzed proton abstraction during acylation or cyclization. | Use HOBt/DIC instead of HATU/DIEA for acylation steps. Minimize exposure to strong bases. |
| Low Yield (Reductive Amination) | Incomplete imine formation due to water. | Ensure TMOF is fresh. Increase imine formation time before adding reducing agent. |
| Product Stuck on Resin | Premature cleavage or stable intermediate. | Verify cleavage cocktail.[4] For cyclative cleavage, ensure the amine is fully neutralized (DIEA wash) before heating.[1] |
References
-
Hulme, C., & Gore, V. (2003).[1] "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.[1] Link
-
Ganesan, A. (2001).[1] "Solid-phase synthesis of heterocyclic libraries by cyclative cleavage." Molecular Diversity, 5, 281-282.[1] Link
-
De Simone, A., et al. (2012).[1] "Solid-phase synthesis of a library of piperazin-2-ones." Tetrahedron Letters, 53(48), 6530-6533.[1] Link[1]
-
Gordon, K., & Balraju, V. (2003).[1] "Solid-Phase Synthesis of 3,5-Disubstituted Piperazin-2-ones." Journal of Combinatorial Chemistry, 5(6), 794–800.[1] Link[1]
-
Dömling, A. (2006).[1] "Recent advances in isocyanide-based multicomponent chemistry." Chemical Reviews, 106(1), 17-89.[1] Link[1]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for Palladium-Catalyzed Intramolecular Cyclization to Form Piperazinones
This Application Note is designed for researchers and medicinal chemists. It details three distinct, field-proven protocols for synthesizing piperazinones via palladium-catalyzed intramolecular cyclization.
Executive Summary & Strategic Value
The piperazinone scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in anticoagulants (e.g., Apixaban derivatives), antipsychotics, and peptidomimetics. While traditional lactamization (amide bond formation) is common, it often lacks the regiocontrol required for complex, polysubstituted cores.
Palladium-catalyzed cyclization offers a superior alternative by forming the C–N or C–C bonds necessary to close the ring under mild conditions, often setting stereocenters simultaneously. This guide details three mechanistically distinct approaches:
-
Decarboxylative Cyclization: For modular assembly from propargyl carbonates.[1]
-
Intramolecular Allylic Amination: For chiral synthesis from amino acids.
-
Intramolecular C–N Cross-Coupling: For fusing piperazinones to aromatic rings.
Mechanistic Pathways & Decision Tree
Choose the protocol that matches your starting material availability and stereochemical requirements.
Figure 1: Decision matrix for selecting the appropriate cyclization protocol.
Protocol 1: Decarboxylative Cyclization (The Rawal Method)
Best For: Rapid, modular assembly of highly substituted piperazinones from acyclic precursors. Mechanism: Pd(0)-catalyzed formation of an allenyl-Pd intermediate, followed by double nucleophilic attack by a diamine.
Experimental Design
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: DPEphos (Bis(2-diphenylphosphino)phenyl ether)
-
Solvent: Dichloromethane (DCM) or THF (degassed)
-
Temperature: Ambient (20–25 °C)
Step-by-Step Procedure
-
Catalyst Activation: In a glovebox or under Argon, charge a flame-dried reaction vial with Pd₂(dba)₃ (2.5 mol%) and DPEphos (5 mol%). Add anhydrous DCM (0.1 M concentration relative to substrate) and stir for 5–10 minutes until the solution turns a clear orange/red, indicating active catalyst formation.
-
Substrate Addition: Add the propargyl carbonate (1.0 equiv) and the diamine (e.g., N,N'-dialkylethylenediamine, 1.1 equiv) to the vial.
-
Note: If the diamine is a solid, dissolve it in a minimum amount of DCM before addition.
-
-
Reaction Monitoring: Stir at room temperature. Evolution of CO₂ gas is a positive sign of decarboxylation. Monitor by TLC (typically 1–4 hours).
-
Workup: Filter the reaction mixture through a short pad of silica gel to remove Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Mechanistic Insight
The reaction proceeds via an allenyl-palladium species. The first amine attacks the central carbon of the allene. A subsequent proton transfer allows the second amine to attack the resulting π-allyl palladium complex, closing the ring.
-
Critical Control: Use a carbonate leaving group (e.g., methyl carbonate). Acetates are less reactive for this specific decarboxylative pathway.
Protocol 2: Intramolecular Allylic Amination (The Prestat/Poli Method)
Best For: Synthesizing chiral piperazinones from amino acid derivatives (e.g., sulfonamides). Mechanism: Pd(II)-catalyzed 6-exo-trig cyclization.
Experimental Design
-
Catalyst: Pd(OAc)₂ (5–10 mol%)[2]
-
Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) (10–20 mol%)
-
Additive: LiCl (1.0 equiv) – Crucial for stereocontrol
-
Base: NaH or K₂CO₃ (if starting from free amine, but often sulfonamide anion is generated in situ)
-
Solvent: DMF or DMSO (0.1 M)
Step-by-Step Procedure
-
Precursor Preparation: Synthesize a linear precursor containing an allylic acetate on one end and a sulfonamide (e.g., Ts-protected amine) on the other.
-
Catalyst Mix: In a Schlenk tube, combine Pd(OAc)₂ and dppe in anhydrous DMF. Stir for 15 minutes.
-
Additive Effect: Add anhydrous LiCl (1 equiv).
-
Expert Tip: LiCl prevents the reversibility of the ionization step, locking the stereochemistry. Without LiCl, you may observe scrambling of the olefin geometry or lower diastereoselectivity (dr).
-
-
Cyclization: Add the substrate solution (in DMF) via syringe pump over 1 hour to favor intramolecular reaction over intermolecular oligomerization (high dilution principle).
-
Heating: Heat the mixture to 80 °C for 3–12 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O (DMF is hard to remove from EtOAc). Wash organic layer 3x with water to remove DMF.
Catalytic Cycle Visualization
Figure 2: Pd(II) catalytic cycle for allylic amination. LiCl stabilizes the intermediate, enhancing stereoselectivity.
Protocol 3: Intramolecular N-Arylation (Buchwald-Hartwig Cyclization)
Best For: Fusing piperazinones to aromatic rings (e.g., benzo-fused piperazinones) or closing the ring via C–N bond formation. Mechanism: Pd(0)/Pd(II) cross-coupling between an aryl halide and a secondary amide/amine.
Experimental Design
-
Precursor: A linear amide containing an aryl halide (Br/I) and a pendant amine.
-
Structure:Br-Ar-NH-CO-CH₂-NH-R
-
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: Xantphos (for amides) or RuPhos (for secondary amines). Xantphos is preferred for ring closure due to its wide bite angle.
-
Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu
-
Solvent: 1,4-Dioxane or Toluene
Step-by-Step Procedure
-
Reaction Setup: In a heavy-walled pressure vial, combine the linear precursor (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes to remove O₂.
-
Cyclization: Seal the vial and heat to 100 °C.
-
Monitoring: This reaction can be sluggish. If incomplete after 12 hours, add a second portion of catalyst/ligand.
-
-
Workup: Cool to room temperature. Dilute with DCM, filter through Celite to remove the base and Pd residue.
-
Purification: The product is often polar. Use DCM/MeOH gradients for silica chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oligomerization) | Concentration too high. | Dilute: Run reaction at 0.01 M or use slow addition (syringe pump) of the substrate. |
| No Reaction (Protocol 1) | Catalyst poisoning or old Pd source. | Refresh: Use fresh Pd₂(dba)₃ (should be purple/black, not brown). Ensure solvent is strictly degassed. |
| Poor Diastereoselectivity (Protocol 2) | Reversible ionization. | Add Chloride: Ensure 1.0 equiv of LiCl is present. Switch solvent to THF if DMF fails. |
| Protodehalogenation (Protocol 3) | Hydride source present. | Dry: Ensure solvent is anhydrous. Avoid alcoholic solvents. Switch base to K₃PO₄. |
Safety Considerations
-
Palladium Residues: Pd species are toxic. Ensure thorough removal (Scavenger resins like SiliaMetS® or activated charcoal) before biological testing.
-
Propargyl Carbonates: Can be energetic. Handle precursors with care.
-
Solvents: DCM and 1,4-Dioxane are hazardous/carcinogenic. Handle in a fume hood.
References
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743.
-
Ferber, B., Prestat, G., Vogel, S., Madec, D., & Poli, G. (2006). Palladium(II)-Catalyzed Synthesis of Piperazinones. Synlett, 2006(13), 2133–2135.
-
Inamoto, K., Saito, T., Hiroya, K., & Doi, T. (2010). Palladium-catalyzed intramolecular amidation of C(sp2)-H bonds: Synthesis of 4-aryl-2-quinolinones.[3] Synlett (Relevant for C-H activation pathways).
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. Angewandte Chemie International Edition, 54(6), 1792–1796.
-
Reilly, S. W., & Mach, R. H. (2016).[4] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
Sources
- 1. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
Troubleshooting & Optimization
recrystallization solvents for piperazin-2-one hydrochloride salts
The following technical guide is structured as a Tier-3 Support Resource for the purification of Piperazin-2-one Hydrochloride , designed for organic chemists and process development scientists.
Ticket ID: PZO-HCl-REC-001 Subject: Solvent Selection & Troubleshooting for Recrystallization of Piperazin-2-one Hydrochloride Status: Resolved / Expert Verified
Core Solubility Parameters (The "Why")
Before attempting recrystallization, you must understand the physicochemical environment of your molecule. Piperazin-2-one Hydrochloride (2-oxopiperazine HCl) presents a unique "solubility conflict" that causes common purification failures:
-
The Lactam Moiety: The cyclic amide (2-position) acts as a hydrogen bond donor/acceptor, increasing polarity.
-
The Ionic Salt: The hydrochloride on the secondary amine (4-position) creates a rigid ionic lattice, making the compound insoluble in non-polar solvents (Hexane, Ether) but highly soluble in protic solvents (Water, Methanol).
-
The Trap: Because the molecule is so polar, it often holds onto solvent molecules or water, leading to the dreaded "oiling out" (liquid-liquid phase separation) rather than crystal formation.
Solvent Selection Matrix
We have categorized solvent systems based on "Success Probability" and "Impurity Rejection."
| System Class | Solvent Mixture | Role | Verdict | Technical Notes |
| Primary (Recommended) | Isopropanol (IPA) | Single Solvent | High | Best balance. High BP (82°C) allows dissolution of the salt; cooling effectively crashes it out. |
| Binary A | Ethanol (Abs) + Acetone | Solvent / Anti-solvent | Med-High | Dissolve in min. hot EtOH; add warm Acetone until turbid. Acetone is a milder anti-solvent than Ether. |
| Binary B | Methanol + Et₂O | Solvent / Anti-solvent | Medium | Warning: MeOH is too good a solvent. Yields are often low unless extensive Ether is used, which risks oiling out. |
| Emergency | Water + Ethanol | Solvent / Diluent | Low | Only for extremely impure salts. Water causes massive yield loss due to high solubility. |
Validated Experimental Protocols
Protocol A: The "IPA Reflux" (Standard Method)
Best for: Routine purification of crude solids with <10% impurity.
-
Preparation: Place crude Piperazin-2-one HCl in a round-bottom flask with a magnetic stir bar.
-
Dissolution: Add Isopropanol (IPA) (approx. 10 mL per gram of solid).
-
Heating: Heat to reflux (82°C). If solid remains, add IPA in 1 mL increments.
-
Critical Check: If the solution is cloudy but no distinct particles are visible, do not add more solvent; these are likely inorganic salts (e.g., NH₄Cl) which are insoluble in IPA. Perform a hot filtration .[1]
-
-
Crystallization: Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature (RT).
-
Finishing: Once at RT, move to a 4°C fridge for 2 hours. Filter the white crystalline solid and wash with cold Acetone.
Protocol B: Vapor Diffusion (For Small Scale/High Purity)
Best for: <500mg scale or when "oiling out" is persistent.
-
Dissolve the salt in the minimum amount of Methanol in a small vial.
-
Place this open vial inside a larger jar containing Diethyl Ether (approx. 10x volume).
-
Cap the outer jar tightly. The ether vapors will slowly diffuse into the methanol, gently lowering solubility and growing high-quality crystals without trapping impurities.
Visual Troubleshooting Guides
Decision Tree: Selecting the Right Workflow
Use this logic flow to determine your starting point based on the state of your crude material.
Caption: Workflow for selecting the optimal solvent system and handling initial solubility failures.
The "Oiling Out" Rescue Loop
Oiling out is the most common failure mode for this salt. It occurs when the compound separates as a liquid droplet before it crystallizes.
Caption: Step-by-step rescue protocol for converting an oiled-out emulsion into a crystalline solid.
Frequently Asked Questions (FAQs)
Q1: My product is turning into a sticky gum at the bottom of the flask. What is happening? A: This is "oiling out."[1][2][3][4][5][6][7] It happens because the melting point of your solvated salt is lower than the boiling point of your solvent.[5]
-
The Fix: You are likely using too much anti-solvent (e.g., Ether or Hexane) or the solution is too concentrated. Re-heat the mixture until clear, add a small amount of the polar solvent (Ethanol or IPA) to increase solubility, and cool it down much slower with vigorous stirring.
Q2: The crystals are extremely hygroscopic and turn to liquid on the filter paper. A: Piperazin-2-one HCl is hygroscopic.[1]
-
The Fix: Do not use water in your solvent system. Filter rapidly under a blanket of Nitrogen or Argon if possible. Wash the filter cake with anhydrous Diethyl Ether to remove residual alcohol (which holds moisture) and dry immediately in a vacuum desiccator over P₂O₅.
Q3: Can I use Ethyl Acetate? A: Generally, no. Piperazin-2-one HCl is virtually insoluble in Ethyl Acetate. It can be used as an anti-solvent, but Acetone is usually superior because it mixes better with alcohols, creating a smoother gradient for crystallization.
Q4: I have a yellow impurity that won't leave. A: Piperazine derivatives often oxidize to form yellow N-oxides or nitroso impurities.
-
The Fix: Perform the recrystallization in IPA, but add Activated Charcoal (5% by weight) during the reflux step. Filter the hot solution through Celite to remove the charcoal before cooling.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine hydrochloride purification strategies).
-
Petkovic, M., et al. (2023). "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 56, 418–426. (Describes purification of substituted piperazinones).
-
BenchChem Technical Support. (2025). "Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile." (General principles of oiling out in polar amines).
-
University of Rochester. (n.d.). "Tips & Tricks: Recrystallization." Department of Chemistry. (Solvent selection rules for polar salts).
Sources
Technical Support Center: Flash Chromatography for Polar Piperazinones
Current Status: Operational Topic: Purification Strategies for Polar Piperazinone Derivatives Audience: Medicinal Chemists, Process Chemists, Purification Specialists
Introduction: The Piperazinone Challenge
Piperazinones are privileged scaffolds in drug discovery, serving as core structures for anticoagulants (e.g., Factor Xa inhibitors) and antifungal agents. However, they present a "perfect storm" for purification difficulties:
-
Basicity: The N-4 nitrogen (distal to the carbonyl) remains basic (
), causing strong interaction with acidic silanols on standard silica gel. -
Polarity: The amide functionality (lactam) increases polarity, often requiring high percentages of methanol (MeOH) to elute.
-
Solubility: Many derivatives are insoluble in non-polar hydrocarbons (Hexane/Heptane), forcing the use of chlorinated solvents.
This guide provides self-validating protocols to overcome "streaking," poor recovery, and co-elution.
Module 1: Mobile Phase Chemistry (The "Triad" System)
For polar basic amines on standard silica, a binary solvent system (e.g., Hexane/EtOAc) is rarely sufficient. You must employ a Tertiary System consisting of a carrier, a polarizer, and a modifier.
Standard Protocol: The DCM / MeOH / Ammonia System
This is the industry standard for solubilizing and eluting polar piperazinones.
The Mechanism:
Silica gel is acidic (
-
Ammonium Hydroxide (
): Competing base. It saturates the silica surface active sites, allowing the target molecule to elute freely.
Preparation Protocol (The "Ammoniated Methanol" Stock):
Do not add
-
Prepare Stock A: Mix 100 mL of Ammonium Hydroxide (28-30% aq) into 900 mL of Methanol.
-
Result: A homogeneous "10%
in MeOH" solution.
-
-
Run Gradient: Pump DCM (Solvent A) against Stock A (Solvent B).
-
Typical Gradient: 0% to 20% B.
-
Effective Ammonia Concentration: At 10% B, you are delivering ~1%
, which is sufficient to suppress silanols.
-
Green Alternative: The EtOAc / EtOH System
For labs restricting chlorinated solvents, this system is viable but requires careful tuning.
| Component | Role | Recommended Solvent |
| Carrier | Bulk Mobile Phase | Ethyl Acetate (EtOAc) or Isopropyl Acetate |
| Polarizer | Elution Strength | Ethanol (EtOH) (3:1 ratio with EtOAc) |
| Modifier | Silanol Suppression | Triethylamine (TEA) or 2% |
Critical Note: If using TEA, you must rotovap thoroughly or perform an acid wash post-purification to remove the TEA, as it can interfere with biological assays and NMR.
Module 2: Stationary Phase Selection
If the mobile phase modifiers fail, the "hardware" (column chemistry) must change.
Decision Logic: Selecting the Right Column
Figure 1: Decision matrix for stationary phase selection based on solubility and polarity.
Deep Dive: Amine-Functionalized Silica (KP-NH)
For piperazinones, Amine-Silica is often superior to standard silica.
-
Why: The surface is bonded with propyl-amine groups. This creates a basic surface that repels the basic piperazinone (preventing tailing) without needing toxic amine additives in the solvent.
-
Benefit: You can often use Hexane/EtOAc or DCM/EtOAc , which are easier to evaporate than MeOH/Water mixtures.
Module 3: Troubleshooting Guide
Issue 1: The "Lazy" Peak (Tailing/Streaking)
Symptom: The product elutes over 10+ column volumes (CV) and never returns to baseline. Root Cause: Inadequate silanol suppression. Corrective Actions:
-
Switch Modifier: If using TEA, switch to
. Ammonia is smaller and creates a more basic local environment on the silica surface.[1] -
Increase Strength: Change the "B" solvent from pure MeOH to 10%
in MeOH . -
Check Loading: You may be overloading the column. For polar amines, load <1% of the silica weight (e.g., <120mg on a 12g column).
Issue 2: Precipitation on Column
Symptom: Pressure spikes immediately after injection; no peaks appear. Root Cause: The compound is soluble in the injection solvent (e.g., pure DCM) but insoluble in the starting mobile phase (e.g., 98% Hexane). Corrective Actions:
-
Solid Load: Adsorb the crude mixture onto Celite or amine-silica. Evaporate the solvent, then load the dry powder into a solid load cartridge. This eliminates solvent shock.[2]
-
Start Stronger: Start the gradient at 10% or 20% polar solvent (B) instead of 0%, ensuring the compound stays in solution.
Issue 3: Co-elution with Impurities
Symptom: Piperazinone overlaps with a non-basic impurity. Corrective Actions:
-
pH Switching:
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Methanol to save money? A: Generally, no . Acetone has a high UV cutoff (330 nm), which interferes with the detection of the piperazinone amide bond (typically 210–254 nm). Furthermore, Acetone reacts with primary amines (if present as impurities) to form imines, creating new artifacts.
Q: Why does my silica column crack when I use 10% Ammonia in MeOH? A: The adsorption of ammonia and methanol onto dry silica is exothermic . The heat generated causes gas expansion and solvent boiling, cracking the bed.
-
Fix: Equilibrate the column with the starting mobile phase for 3–5 CVs at a lower flow rate before injecting the sample.
Q: My piperazinone is water-soluble. Can I still use Flash? A: Yes, but you must use Reverse Phase (C18) .
-
Modifier: Use 0.1% Formic Acid (keeps the amine protonated/soluble) or 10mM Ammonium Bicarbonate (pH 10, keeps it neutral/retained). Note: High pH requires hybrid silica C18.
References & Further Reading
-
Teledyne ISCO. (2012).[4][9] Purification of High pKa Organic Compounds (Application Note AN24).Link
-
Biotage. (2023).[7][10] Strategies for the Flash Purification of Amines.Link
-
Sigma-Aldrich. (2024). Greener Chromatography Solvent Selection Guide.[6]Link
-
BenchChem. (2023). Purification of Piperazine-Containing Compounds.Link
Sources
- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 2. biochemmack.ru [biochemmack.ru]
- 3. reddit.com [reddit.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of Piperazinone Derivatives
Executive Summary & Core Distinction
Piperazinone (piperazin-2-one) scaffolds are ubiquitous in kinase inhibitors, psychotropic agents, and anti-parasitic drugs (e.g., Praziquantel). Unlike their fully saturated piperazine counterparts, piperazinones possess a lactam moiety that fundamentally alters their mass spectrometric behavior.
This guide compares the fragmentation dynamics of piperazinone derivatives under Electrospray Ionization (ESI) versus Electron Ionization (EI) , providing a self-validating framework for structural elucidation.[1]
Key Technical Insight: The critical differentiator in piperazinone fragmentation is the protonation site competition . While the N4-amine is the thermodynamic site of protonation in ESI, fragmentation is often kinetically driven by proton transfer to the N1-amide oxygen, triggering characteristic ring-opening pathways that are absent in simple piperazines.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow minimizes source-induced fragmentation while maximizing MS2 structural information.
Instrumentation Setup
-
Analyzer: Q-TOF or Orbitrap (High Resolution required for exact mass validation of CO losses)
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Maintains N4 protonation)
-
B: Acetonitrile + 0.1% Formic Acid[5]
-
Step-by-Step Acquisition Protocol
-
Pre-Validation (Source Tuning): Infuse a standard (e.g., Praziquantel) at 5 µL/min. Ramp Cone Voltage from 20V to 80V.
-
Pass Criteria: Intensity of [M+H]⁺ must be >90% of Total Ion Current (TIC). If in-source fragmentation (e.g., loss of H₂O or CO) >10%, lower source temperature.
-
-
MS2 Acquisition (Stepped CID):
-
Do not use a single collision energy (CE).
-
Apply Stepped CE: 20, 35, and 50 eV.
-
Reasoning: Low CE preserves the side chains (N-substituents); High CE forces the ring-opening required to identify the core scaffold.
-
-
Data Filtration:
-
Exclude ions with mass defect > 0.2 Da from theoretical (if using HRMS) to remove matrix noise.
-
Mechanistic Comparison: ESI vs. EI
The choice of ionization technique dictates the fragmentation "fingerprint."
| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |
| Energy Regime | Soft (Low Internal Energy): Fragmentation is collision-driven (CID). | Hard (70 eV): Fragmentation is immediate and extensive. |
| Primary Charge Site | N4-Amine (Basic): Protonation occurs here first. | Radical Cation (M⁺˙): Electron removal from N4 lone pair. |
| Dominant Pathway | Charge Migration & Ring Opening: Proton transfers to amide oxygen, leading to C-N bond cleavage. | |
| Diagnostic Loss | Neutral Loss of CO (28 Da): Highly characteristic of the lactam ring. | Immonium Ions: Low mass fragments (m/z 44, 58, 72). |
| Application | Metabolite ID, conjugate analysis, large derivatives. | Library matching, volatile synthetic intermediates. |
Deep Dive: ESI Fragmentation Pathways
The fragmentation of a model 4-substituted-piperazin-2-one follows a predictable logic tree. Understanding this allows you to deduce the structure of unknown derivatives.[1]
The "Amide-Activation" Mechanism
Although the N4 nitrogen is more basic, the collision energy facilitates a proton transfer to the amide oxygen (O=C). This destabilizes the N1-C2 bond, leading to ring opening.
-
Pathway A (Ring Opening): Cleavage of the N1-C2 amide bond. This often results in the loss of CO (28 Da) or ketene (42 Da) depending on substitution at C3.
-
Pathway B (Retro-Mannich): A retro-Mannich reaction can cleave the C5-C6 bond, splitting the ring into two ethylenediamine-like fragments.
-
Pathway C (Substituent Ejection): If the N4-substituent is a stable carbocation (e.g., Benzyl, m/z 91), the bond between N4 and the substituent will break before the ring opens.
Visualization of Fragmentation Logic
The following diagram illustrates the fragmentation of N-Benzyl-piperazin-2-one (Model Compound, MW 190).
Caption: ESI-MS/MS Fragmentation pathways of N-benzyl-piperazin-2-one. Green nodes indicate ring-specific fragments; Red nodes indicate substituent-specific fragments.
Diagnostic Fragment Ions (Lookup Table)
Use this table to interpret spectra of unknown piperazinone derivatives.
| Fragment Type | Observed m/z (approx) | Mechanism | Structural Inference |
| [M+H - 28]⁺ | M - 28 | Loss of CO | Confirms presence of Lactam (Piperazinone) ring. Distinguishes from Piperazine. |
| [M+H - 42]⁺ | M - 42 | Loss of Ketene (CH₂=C=O) | Suggests unsubstituted C3 position. |
| m/z 91.05 | 91.0547 | Inductive Cleavage | Presence of N-Benzyl group. |
| m/z 56.05 | 56.0500 | Retro-Diels-Alder (RDA) | Characteristic of the ethylene bridge (-CH₂-CH₂-) in the piperazine core. |
| [M+H - 17]⁺ | M - 17 | Loss of NH₃ | Only observed if N1 is unsubstituted (Secondary Amide). |
Summary of Key Findings for Drug Development
-
Distinguishing Isomers: Piperazin-2-one derivatives often have regioisomers (e.g., 3-one vs 2-one). The [M+H - 28]⁺ peak is significantly more abundant in 2-ones due to the stability of the resulting fragment.
-
Metabolite Tracking: In metabolic studies, hydroxylation often occurs on the aromatic side chains. If the m/z 91 fragment shifts to m/z 107 (+16 Da), the metabolic change is on the benzyl ring, not the piperazinone core.
-
Artifact Warning: High source temperatures (>400°C) can induce thermal degradation of the lactam ring before ionization. Always validate with a "Cold Source" injection if unexpected fragments appear.
References
-
Zhu, N., et al. (2021).[5] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 5
-
Welz, A., et al. (2021).[6] Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. 6
-
Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Royal Society of Chemistry. 3
-
Guo, Y., et al. (2009).[7] ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Distinguishing 6-Isopropyl vs. 3-Isopropyl Regioisomers: A Comparative NMR Guide
Topic: Distinguishing 6-isopropyl vs. 3-isopropyl Pyridine Regioisomers by NMR Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary
In heterocyclic synthesis—particularly within the pyridine, pyridazine, and pyrazine scaffolds—distinguishing between alkyl substitution at the ortho (C6) and meta (C3) positions relative to the ring nitrogen is a critical structural verification step.[1] While Mass Spectrometry (MS) confirms the formula, it cannot distinguish these regioisomers.
This guide outlines a definitive workflow to differentiate 6-isopropyl (adjacent to ring nitrogen) from 3-isopropyl (distal/meta to ring nitrogen) regioisomers. The distinction relies on the unique magnetic anisotropy of the ring nitrogen, which induces specific deshielding effects in 1D
Part 1: The Structural Challenge
The ambiguity typically arises in 2-substituted pyridines (or fused systems like 7-azaindoles) where the isopropyl group could be located at:
-
Position 3: Adjacent to the C2-substituent (sterically crowded).
-
Position 6: Adjacent to the Ring Nitrogen (electronically distinct).
The Regioisomer Candidates[1][2][3]
-
Isomer A (3-isopropyl): The isopropyl group is
to the ring nitrogen. The C6 position retains a proton ( ). -
Isomer B (6-isopropyl): The isopropyl group is
to the ring nitrogen. The C3 position retains a proton (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).
Part 2: Comparative Analysis & Methodology
Method 1: 1D
H NMR (The Screening Tool)
The quickest diagnostic is the presence or absence of the highly deshielded proton
| Feature | 3-Isopropyl Isomer | 6-Isopropyl Isomer | Mechanism |
| Present ( | Absent | Ring Nitrogen Anisotropy deshields the adjacent proton. | |
| Isopropyl Methine ( | Shielded ( | Deshielded ( | The paramagnetic current of the lone pair on Nitrogen deshields the |
| Coupling Pattern | Remaining aromatic protons ( | Spin-spin coupling constants ( |
Expert Insight: If you observe a signal downfield of 8.0 ppm (in
), you almost certainly have the 3-isopropyl isomer, because theproton is intact. If the aromatic region is compressed (6.5 – 7.8 ppm), you likely have the 6-isopropyl isomer.
Method 2: 2D NOESY (The Spatial Validator)
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations (< 5 Å). This is the most intuitive confirmation method.
-
6-Isopropyl Case: The isopropyl methine (
) is spatially close to the ring nitrogen (no proton) and the proton at C5 .-
Key Signal: Strong NOE between iPr-CH and H5 .
-
-
3-Isopropyl Case: The isopropyl methine is spatially close to the substituent at C2 and the proton at C4 .
-
Key Signal: Strong NOE between iPr-CH and H4 .
-
Secondary Signal: Potential NOE between iPr-CH and the C2-substituent (e.g., if C2 is
or ).
-
Method 3: 2D HMBC (The Connectivity Standard)
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof, linking the isopropyl protons to the specific ring carbons.
-
Trace the Entry: Find the cross-peak from Isopropyl-
to the Isopropyl- , then from Isopropyl- to the Quaternary Ring Carbon ( ). -
Analyze the
Environment:-
If 6-isopropyl: The
(C6) is directly attached to the Ring Nitrogen. In -HMBC, you will see a correlation. In -HMBC, C6 couples to ( ) but not to a low-field (since it's substituted). -
If 3-isopropyl: The
(C3) couples to the distinct (meta) and potentially (ortho). Crucially, you will see a separate correlation from the intact to C2 and C4, confirming C6 is unsubstituted.
-
Part 3: Experimental Protocol
To ensure data integrity, follow this self-validating protocol.
1. Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard. Use DMSO- if the compound contains exchangeable protons (e.g., -NH, -OH) to slow exchange and visualize adjacent couplings. -
Concentration: 5–10 mg for 1H/NOESY; 15–30 mg for HMBC to resolve quaternary carbons clearly.
-
Tube: High-quality 5mm tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.
2. Acquisition Parameters (Bruker/Varian Standard)
-
1D
H: 16 scans, 30° pulse angle, (relaxation delay) = 2.0s. -
NOESY:
-
Mixing time (
): 500 ms (optimal for small molecules MW < 500). -
Data matrix: 2048 (
) x 256 ( ). -
Validation: Check diagonal peaks (negative phase) vs. cross-peaks (positive phase) to distinguish NOE from chemical exchange (same phase as diagonal).
-
-
HMBC:
-
Long-range coupling constant optimization (
): 8 Hz (standard). -
If correlations are missing, run a second experiment optimized for 5 Hz to catch weaker 4-bond couplings.
-
Part 4: Decision Logic (Visualization)
The following diagram illustrates the logical flow for assigning the regioisomer based on the data collected.
Figure 1: Decision tree for assigning pyridine regioisomers using 1D and 2D NMR data.
Part 5: Data Comparison Table
Use this table to benchmark your experimental results. Values are approximate for a generic 2-substituted pyridine system in
| Parameter | 3-Isopropyl Isomer | 6-Isopropyl Isomer |
| H-6 Chemical Shift | ~8.2 – 8.5 ppm (d or dd) | N/A (Substituted) |
| H-3 Chemical Shift | N/A (Substituted) | ~7.0 – 7.5 ppm (d) |
| iPr-CH Shift | ~3.0 ppm | ~3.4 ppm (Deshielded by N) |
| iPr-CH NOE | Strong to H-4 | Strong to H-5 |
| C-Isomer Shift ( | C3: ~135-145 ppm | C6: ~160-165 ppm (Deshielded) |
| HMBC Correlation | iPr-CH | iPr-CH |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shifts and coupling constants).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Parella, T. (2025). HMBC and HSQC Experiments: A Practical Guide. NMR Facility, Universitat Autònoma de Barcelona. Available at: [Link] (Detailed protocols for 2D NMR setup).
Sources
IR spectroscopy characteristic bands for piperazin-2-one lactams
Executive Summary: The Diagnostic Power of the 6-Membered Lactam
In peptidomimetic drug design, the piperazin-2-one (2-oxopiperazine) scaffold is a privileged structure, serving as a conformationally constrained geometric mimetic of peptides. However, its synthesis is often plagued by side reactions, most notably the formation of the thermodynamic sink: piperazine-2,5-dione (diketopiperazine, DKP) or hydrolysis to open-chain amino acids.
While NMR is definitive, it is slow for high-throughput reaction monitoring. Infrared (IR) Spectroscopy offers an immediate, self-validating "fingerprint" to distinguish the target mono-lactam from its bis-lactam impurities and ring-strained analogs. This guide objectively compares the spectral performance of piperazin-2-one against its structural "competitors" to provide a robust method for rapid structural verification.
Critical Band Analysis: Piperazin-2-one vs. Alternatives
The following comparative analysis isolates the specific vibrational modes that distinguish the 6-membered mono-lactam (Target) from its most common structural analogs.
Comparative Spectral Data Table
| Feature | Piperazin-2-one (Target) | Piperazine-2,5-dione (Impurity) | Pyrrolidin-2-one (Analog) | Morpholin-3-one (O-Analog) |
| Ring Size | 6-Membered (Chair/Twist) | 6-Membered (Planar/Boat) | 5-Membered (Envelope) | 6-Membered |
| C=O[1] Stretch (Amide I) | 1660 – 1680 cm⁻¹ | 1670 – 1710 cm⁻¹ (Often Split) | 1690 – 1715 cm⁻¹ | 1665 – 1685 cm⁻¹ |
| N-H Stretch | 3200–3400 cm⁻¹ (Broad) | 3050–3200 cm⁻¹ (Very Broad/Strong H-bond) | 3200–3300 cm⁻¹ | ~3200 cm⁻¹ |
| Ring Skeletal (C-C/C-N) | 1400–1420 cm⁻¹ (C-N) | 1430–1460 cm⁻¹ | 1420–1440 cm⁻¹ | 1100–1150 cm⁻¹ (C-O-C) |
| Symmetry | Asymmetric ( | Centrosymmetric ( | Asymmetric | Asymmetric |
| Diagnostic Note | Single strong Carbonyl band. | Mutual Exclusion Rule: Symmetric stretch is IR inactive (Raman active). | Ring Strain: Shifts C=O +20-30 cm⁻¹ higher. | Ether Band: Strong C-O stretch distinguishes from piperazine. |
*Note on DKP: In the solid state, Piperazine-2,5-diones often crystallize in centrosymmetric space groups. This leads to the Mutual Exclusion Principle , where the symmetric C=O stretch is IR inactive, potentially simplifying the spectrum but masking the presence of the second carbonyl unless symmetry is broken by substitution.
Mechanistic Deep Dive: Why the Bands Shift
To interpret the data correctly, one must understand the causality behind the spectral shifts.
A. Ring Strain Effects (The 5 vs. 6 Rule)
The vibrational frequency (
-
5-Membered Rings (Pyrrolidinone): Angle strain compresses the
angle, forcing more -character into the sigma bonds of the carbonyl carbon. This strengthens the C=O bond (higher ), shifting the absorption to higher frequencies (>1690 cm⁻¹) . -
6-Membered Rings (Piperazin-2-one): The ring is relatively strain-free (approximating a chair conformation). The amide resonance is fully effective, weakening the C=O double bond character (lower
), resulting in a lower frequency (1660–1680 cm⁻¹) .
B. Hydrogen Bonding & Aggregation
Piperazin-2-ones possess both a hydrogen bond donor (Amide N-H) and acceptor (C=O).
-
Solid State (KBr/ATR): Extensive intermolecular H-bonding weakens the C=O bond, shifting it to ~1660 cm⁻¹.
-
Dilute Solution (CHCl₃): H-bonds break. The "free" C=O band shifts upward to ~1680–1690 cm⁻¹.
-
Differentiation: Piperazine-2,5-diones form extremely stable, ribbon-like H-bonded networks (beta-sheet like) that are notoriously insoluble. Their IR spectra in the solid state show exceptionally broad N-H bands (3000–3200 cm⁻¹) compared to the sharper bands of the mono-lactam.
Experimental Protocol: Self-Validating ATR Workflow
This protocol is designed to eliminate false positives caused by solvent effects or sampling errors.
Method: Solvent-Evaporated Thin Film ATR
Why this method? Direct solid sampling (pressing powder) can lead to pressure-induced polymorphism. Solution cells often mask the amide region due to solvent cut-offs. The film method ensures a consistent amorphous/semi-crystalline state.
Step-by-Step:
-
Preparation: Dissolve 2-5 mg of the sample in 100 µL of a volatile solvent (DCM or Methanol) in which it is fully soluble.
-
Deposition: Place 10 µL of the solution directly onto the diamond ATR crystal.
-
Evaporation: Allow the solvent to evaporate completely (monitor the disappearance of solvent bands, e.g., DCM C-Cl stretches at 700-750 cm⁻¹).
-
Acquisition: Collect the spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation (The "Double-Check"):
-
Check 1: Is there a band >1700 cm⁻¹? -> Suspect 5-membered ring or open acid.
-
Check 2: Is the N-H region >3400 cm⁻¹? -> Suspect free amine (uncyclized starting material).
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for structural verification using the spectral data defined above.
Figure 1: Decision tree for distinguishing piperazin-2-one from common synthetic byproducts based on carbonyl stretching frequencies.
References
-
NIST Chemistry WebBook. 2,5-Piperazinedione IR Spectrum.[2] National Institute of Standards and Technology.[2][3] [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for lactam ring size effects).
-
Arguello-Velasco, R. O., et al. (2019).[4] Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite.[4][5] ACS Omega.[4] (Experimental IR data for piperazin-2-one derivatives). [Link]
-
Mendham, A. P., et al. (2010).[6] Vibrational spectroscopy and crystal structure analysis of... cyclo(L-Glu-L-Glu). (Discussion of DKP symmetry and IR exclusion rules). [Link]
Sources
- 1. New Conjugated Systems Derived from Piperazine-2,5-dione | MDPI [mdpi.com]
- 2. 2,5-Piperazinedione [webbook.nist.gov]
- 3. 2,5-Piperazinedione [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Metabolic Stability: Piperazine vs. Piperazinone Scaffolds
Introduction: The Quest for Metabolic Robustness in Drug Design
In modern medicinal chemistry, the piperazine ring is a privileged scaffold, present in over 100 FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer aqueous solubility, act as a versatile linker between different pharmacophoric elements, and engage in crucial hydrogen bond interactions. However, the very features that make it attractive—two basic nitrogen atoms—often render it a "metabolic hotspot," susceptible to rapid biotransformation by cytochrome P450 (CYP) enzymes.[3][4] This metabolic liability can lead to high clearance, low bioavailability, and short half-life, hindering the progression of promising drug candidates.[5][6]
To overcome these challenges, medicinal chemists often turn to bioisosteric replacement, a strategy where a known labile moiety is replaced with a structurally similar group that retains desired biological activity while improving pharmacokinetic properties.[7] One such bioisostere for the piperazine core is the piperazinone scaffold. By replacing one of the secondary amines with an amide carbonyl, the piperazinone ring presents a fundamentally different electronic and steric profile to metabolic enzymes.
This guide provides an in-depth comparison of the metabolic stability of piperazine and piperazinone-containing compounds. We will explore their distinct metabolic pathways, present a framework for their experimental evaluation, and offer insights to guide rational drug design for enhanced metabolic robustness.
Metabolic Fates: A Tale of Two Scaffolds
The metabolic stability of a compound is primarily dictated by its susceptibility to Phase I and Phase II metabolic enzymes, which are abundant in the liver.[5] Liver microsomes, which are subcellular fractions containing these key enzymes, are widely used in early drug discovery to predict a compound's metabolic fate.[8][9]
The Piperazine Scaffold: A Target for Oxidation
The piperazine ring is notoriously susceptible to oxidative metabolism, primarily mediated by CYP enzymes such as CYP3A4, CYP2D6, and CYP1A2.[3][10] The two electron-rich secondary nitrogen atoms and the adjacent α-carbons are the most common sites of attack.
Primary Metabolic Pathways for Piperazine:
-
N-Dealkylation: If one of the nitrogens is substituted (e.g., with an N-alkyl group), this is often the primary and most rapid metabolic pathway.
-
C-Oxidation: Oxidation at the carbon atoms alpha to the nitrogen can lead to the formation of an unstable carbinolamine, which can subsequently undergo ring opening.
-
N-Oxidation: Direct oxidation of the nitrogen atom can form N-oxides.
-
Ring Hydroxylation: Hydroxylation can occur at various positions on the piperazine ring itself.[11][12]
The presence of two metabolically active nitrogen centers often results in rapid clearance and the formation of multiple metabolites.
The Piperazinone Scaffold: Blocking a Metabolic Liability
The introduction of a carbonyl group to form a piperazinone ring fundamentally alters its metabolic profile. The amide nitrogen is significantly less basic and nucleophilic than a secondary amine, making it a much poorer substrate for N-oxidation or N-dealkylation at that position.
Expected Metabolic Pathways for Piperazinone:
-
Reduced N-Oxidation: The amide nitrogen is generally resistant to oxidation. Metabolism is therefore directed to the remaining secondary amine.
-
C-H Oxidation: Metabolism is more likely to occur via oxidation of the carbon atoms on the ring, particularly those not adjacent to the electron-withdrawing carbonyl group.
-
Amide Hydrolysis: While possible, the hydrolysis of the cyclic amide (lactam) is typically a slower metabolic process compared to the rapid CYP-mediated oxidation of piperazines.
This strategic "blocking" of one of the key metabolic sites often leads to a significant improvement in metabolic stability.
Caption: Common metabolic pathways for piperazine and piperazinone scaffolds.
Quantitative Comparison: In Vitro Metabolic Stability Data
The most common method to assess metabolic stability in early drug discovery is the liver microsomal stability assay.[13] This experiment measures the rate at which a compound is depleted over time when incubated with liver microsomes and necessary cofactors. From this data, two key parameters are derived: the in vitro half-life (t½) and the intrinsic clearance (CLint).[8][14] A longer half-life and lower clearance value indicate greater metabolic stability.
The table below presents representative data for a hypothetical matched molecular pair, where a piperazine-containing compound (Compound A) is compared directly with its piperazinone analogue (Compound B).
| Compound ID | Scaffold | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Compound A | Piperazine | 8 | 86.6 | Low |
| Compound B | Piperazinone | 55 | 12.6 | Moderate to High |
Data are hypothetical but representative of typical improvements seen when replacing a piperazine with a piperazinone to block a metabolic liability.[15][16]
As illustrated, the simple modification of one nitrogen to a carbonyl in Compound B results in a nearly 7-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This demonstrates the potential of the piperazinone scaffold to mitigate the metabolic liabilities associated with the piperazine ring.
Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay
This protocol describes a standard, high-throughput method for determining metabolic stability. Its design incorporates essential controls to ensure data integrity and trustworthiness.
Pillar of Trust: The Rationale Behind the Method
This assay is a self-validating system. The inclusion of positive controls (compounds with known metabolic rates, like Verapamil and Dextromethorphan) confirms the enzymatic activity of the microsomal batch.[8][9] A negative control (incubation without the NADPH cofactor) is crucial to distinguish between enzyme-mediated metabolism and simple chemical instability of the test compound.[17]
Materials and Reagents
-
Test Compounds (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from BioIVT)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[18]
Step-by-Step Experimental Workflow
-
Preparation of Master Mix:
-
Thaw HLM stock quickly in a 37°C water bath and immediately place on ice.[9]
-
In a pre-chilled tube, prepare the HLM working solution by diluting the stock to 1 mg/mL in 0.1 M phosphate buffer.
-
Causality Check: Keeping microsomes on ice is critical to prevent premature degradation of sensitive CYP450 enzymes.
-
-
Compound Incubation Plate Setup:
-
Add buffer to all wells of a 96-well plate.
-
Add 1 µL of the 10 mM test compound stock solution to the appropriate wells to achieve a final concentration of 1 µM. Note: The final DMSO concentration must be kept low (<0.5%) to avoid inhibiting enzyme activity.[9]
-
Include wells for positive controls and a "minus cofactor" control for each test compound.
-
-
Initiating the Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" control wells (add buffer to these instead). The final protein concentration should be 0.5 mg/mL.[17]
-
Causality Check: NADPH is an essential cofactor for CYP450 enzymes.[19] Without it, Phase I oxidative metabolism will not occur, allowing for the assessment of non-NADPH-dependent degradation.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture from each well to a new 96-well plate containing cold acetonitrile with internal standard.[8][17] A typical ratio is 4 parts ACN to 1 part reaction mixture.
-
Causality Check: Cold acetonitrile serves two purposes: it precipitates the microsomal proteins, instantly stopping the enzymatic reaction, and the internal standard allows for accurate quantification by correcting for variations in sample processing and MS instrument response.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Analysis and Interpretation
The data from the LC-MS/MS analysis are used to calculate the key stability parameters.
-
Calculate Percent Remaining: For each time point, the peak area of the test compound is normalized to the internal standard and then expressed as a percentage of the T=0 sample.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (k).[8]
-
Calculate In Vitro Half-Life (t½):
-
Formula: t½ = 0.693 / k
-
This value represents the time required for 50% of the compound to be metabolized.
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
Conclusion and Strategic Outlook
The selection of a chemical scaffold is a critical decision in drug design that profoundly impacts a compound's ultimate success. While the piperazine moiety offers significant advantages in terms of physicochemical properties and synthetic accessibility, it frequently introduces a metabolic stability liability.
The piperazinone scaffold serves as an excellent bioisosteric alternative. By replacing a metabolically susceptible secondary amine with a more robust amide, researchers can often achieve a significant improvement in metabolic stability, leading to a longer half-life and lower intrinsic clearance. This strategic modification redirects metabolism away from the nitrogen center, forcing it down potentially slower pathways like C-H oxidation or amide hydrolysis.
Ultimately, the choice between piperazine and piperazinone is context-dependent. However, for lead optimization programs plagued by rapid metabolism centered on a piperazine ring, its piperazinone analogue represents a rational, data-driven design strategy to enhance metabolic robustness and propel a compound further down the drug development pipeline.
References
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
-
Mercell. Metabolic stability in liver microsomes. Available from: [Link]
-
Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
-
ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. Available from: [Link]
-
Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Available from: [Link]
-
PubMed. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Available from: [Link]
-
PubMed. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Available from: [Link]
-
MedChemComm (RSC Publishing). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Available from: [Link]
-
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
-
Royal Society of Chemistry. Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Available from: [Link]
-
Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available from: [Link]
-
PMC - NIH. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Available from: [Link]
-
ResearchGate. Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available from: [Link]
-
RSC Publishing. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available from: [Link]
-
Agilent. Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Available from: [Link]
-
MedChemComm (RSC Publishing). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. Available from: [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]
-
ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Available from: [Link]
-
PMC. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Available from: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
-
Preprints.org. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Request PDF. Available from: [Link]
-
ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available from: [Link]
-
MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Available from: [Link]
-
ResearchGate. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. Available from: [Link]
-
Longdom. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]
-
SlidePlayer. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
Sources
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. mercell.com [mercell.com]
- 10. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-(PROPAN-2-YL)PIPERAZIN-2-ONE
Disclaimer: No specific Safety Data Sheet (SDS) for 6-(PROPAN-2-YL)PIPERAZIN-2-ONE was found. The following guidance is compiled from safety data for structurally analogous compounds, including Piperazine and Piperazin-2-one. It is imperative to treat 6-(PROPAN-2-YL)PIPERAZIN-2-ONE with, at a minimum, the same precautions as these related substances. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
As a derivative of piperazin-2-one, 6-(PROPAN-2-YL)PIPERAZIN-2-ONE is anticipated to share similar toxicological and chemical properties with its parent compounds. Piperazine and its derivatives are known to be hazardous.[1][2] The core principle when handling this compound is to minimize all potential routes of exposure—inhalation, skin contact, and ingestion.[3][4] Assume that any unknown chemical is highly toxic.[4]
Anticipated Hazards:
-
Skin and Eye Damage: Piperazine compounds are often corrosive and can cause severe skin burns and eye damage.[1][5][6]
-
Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][5]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7] Some piperazine derivatives are also suspected of damaging fertility or the unborn child.[1][8]
-
Flammability: While not definitively known for this specific compound, related piperazine compounds can be flammable solids.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 6-(PROPAN-2-YL)PIPERAZIN-2-ONE. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87 standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[3] | To protect eyes from dust particles and splashes that could cause serious, irreversible damage.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.[9][10] | To prevent skin contact, which can lead to burns, irritation, or sensitization.[11] |
| Skin and Body Protection | A lab coat that covers the arms and fastens in the front. Closed-toe shoes are mandatory.[4][9] | To prevent contamination of personal clothing and protect the skin from accidental spills.[11] |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood.[3][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator for dusts should be used.[11] | To prevent the inhalation of dust or aerosols, which may cause respiratory irritation or sensitization.[5][11] |
Step-by-Step Handling and Operational Plan
A methodical approach to handling this compound will ensure a safe experimental workflow.
3.1. Preparation and Pre-Handling Checks
-
Review Documentation: Before beginning any work, read and understand this guide and any available safety information on related compounds.[3][12]
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate before starting work.[9]
-
Gather Materials: Assemble all necessary equipment and reagents to minimize movement and potential for spills.
3.2. Handling the Compound
-
Work Within a Fume Hood: All weighing and solution preparation must be performed within a properly functioning chemical fume hood.[3]
-
Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of dust. If appropriate, moisten the material slightly to prevent it from becoming airborne.[13]
-
Controlled Dispensing: Use a spatula or other appropriate tool to transfer the solid. Pour liquids slowly and carefully to avoid splashing.[9]
-
Container Management: Keep the container tightly closed when not in use.[7][14] Label all containers clearly with the full chemical name.[4][9]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[7][10]
Emergency Procedures and Spill Management
Immediate and correct response to an emergency is critical.
4.1. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[11][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][11]
4.2. Spill Response Workflow
The following diagram outlines the procedure for managing a small chemical spill. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for handling a small chemical spill.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory and environmental safety.[9]
-
Waste Classification: 6-(PROPAN-2-YL)PIPERAZIN-2-ONE and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for chemical waste.[9] Do not overfill these containers.
-
Segregation: Keep this waste stream separate from other incompatible waste materials.
-
Disposal Protocol: Follow all local, regional, and national regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[5] Do not dispose of this chemical down the drain or in the regular trash.[11]
References
- Life-Changing Safety Tips for Handling Labor
- Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington.
- Lab Chemical Safety Guidelines. Environmental Health & Safety, Harvard University.
- Piperazine Safety D
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Lab Safety Rules.
- Current awareness of piperazines: pharmacology and toxicology. PubMed.
- Piperazine Anhydrous Safety D
- Cytotoxic Activity of Piperazin-2-One-Based Structures. MDPI.
- Piperazine Safety D
- tert-butyl 4-(pent-4-yn-1-yl)
- Personal protective equipment for handling Piperazine-2-thione. Benchchem.
- N-Ethylpiperazine Safety D
- Piperazine, anhydrous Safety D
- Piperazine Safety D
- 2-Methyl-6-piperazin-1-ylpyrazine Safety D
- Piperazine Citrate n-Hydrate Safety D
- Piperazine, anhydrous Safety D
- 2-Piperazinone Safety D
- Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Piperazine salts: Human health tier II assessment. Australian Government Department of Health.
- Piperazine Safety D
- Piperazin-2-one | Intermedi
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lab Chemical Safety Guidelines | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. echemi.com [echemi.com]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
